2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid
Description
Properties
IUPAC Name |
2-cyclopropyl-6-methylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-5-4-7(9(12)13)11-8(10-5)6-2-3-6/h4,6H,2-3H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPZNOBLMUUKFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation of Vinylpyrimidine Derivatives
A recent and efficient method involves the synthesis of a pyrimidinyl trans-cyclopropane carboxylic acid via cyclopropanation of a vinylpyrimidine intermediate. The key steps are:
Step 1: Conversion of 2-chloro-4-methylpyrimidine to 4-methyl-2-vinylpyrimidine using palladium-catalyzed conjugate addition of potassium vinyltrifluoroborate.
Step 2: Cyclopropanation of the vinylpyrimidine using a nitrogen ylide generated from t-butyl bromoacetate and DABCO, yielding a cyclopropane ester intermediate.
Step 3: Hydrolysis of the ester to obtain the racemic 2-cyclopropyl-6-methylpyrimidine-4-carboxylic acid.
This route achieves an overall yield of approximately 58% over three steps and allows for subsequent chiral resolution if desired.
Key reaction parameters and yields for vinylpyrimidine formation:
| Entry | Nucleophile (eq) | Base (eq) | Catalyst (mol%) | Solvent (ratio) | Temp (°C) | Time (h) | Yield of vinylpyrimidine (%) |
|---|---|---|---|---|---|---|---|
| 1 | CH2=CHBPin (1.5) | K3PO4 (3) | Pd(OAc)2 (2.2), SPhos (4) | Dioxane + H2O (7 equiv) | 100 | 0.83 | 48 |
| 8 | CH2=CHBF3K (1.1) | K2CO3 (2) | Pd(OAc)2.dppf (1) | Dioxane/H2O (83:17) | 90 | 15 | 77 |
This table shows that the best yield (77%) was obtained using potassium vinyltrifluoroborate with Pd(OAc)2/dppf catalyst in a dioxane/water mixture at 90 °C for 15 hours.
Preparation of Cyclopropyl Intermediates and Related Compounds
The cyclopropyl moiety can also be introduced via preparation of cyclopropanecarboxylic acid derivatives, which are key intermediates:
Cyclopropanecarbonyl chloride is prepared by chlorination of cyclopropanecarboxylic acid using chlorinating agents such as thionyl chloride, phosphorus pentachloride, or oxalyl chloride at temperatures between 10° to 120° C, preferably 50° to 100° C.
Cyclopropanecarboxamide can be synthesized by amidation of cyclopropanecarboxylic acid with ammonia at elevated temperatures (180° to 260° C) and pressures (10 to 100 bar), typically without solvents or catalysts to simplify product isolation and improve purity.
These intermediates can be further functionalized to introduce the pyrimidine ring or other substituents.
Purification and Chiral Resolution
The racemic acid obtained from cyclopropanation and hydrolysis can be resolved into enantiomers via recrystallization of diastereomeric salts formed with chiral amines such as (S)-1-(1-naphthyl)ethylamine or (+)-abietylamine.
Chiral supercritical fluid chromatography (SFC) is also employed for preparative resolution to obtain enantiomerically pure compounds with high enantiomeric excess (ee > 99%).
The isolation of the pure acid often involves acid-base extraction, filtration, and washing steps to remove residual salts and solvents.
Summary Table of Key Preparation Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 2-Chloro-4-methylpyrimidine to 4-methyl-2-vinylpyrimidine | Pd(OAc)2/dppf catalyst, K2CO3 base, dioxane/H2O, 90 °C, 15 h | 77 | Optimized for minimal byproducts |
| Cyclopropanation of vinylpyrimidine | Nitrogen ylide from t-butyl bromoacetate and DABCO | ~58 (overall) | Safer alternative to diazo compounds |
| Ester hydrolysis to carboxylic acid | Aqueous base, room temperature | High | Standard hydrolysis step |
| Chiral resolution | Recrystallization with chiral amines or chiral SFC | ~98 ee | Enables access to enantiopure acid |
| Cyclopropanecarbonyl chloride preparation | Thionyl chloride, 50–100 °C, no solvent | 90–96 | High purity intermediate for further synthesis |
| Cyclopropanecarboxamide synthesis | Ammonia, 180–260 °C, 10–100 bar, no catalyst/solvent | Moderate | Simplified isolation, suitable for pharma use |
Research Findings and Considerations
The palladium-catalyzed vinylation step is critical and sensitive to reaction conditions, with water content and base choice influencing yield and byproduct formation.
The nitrogen ylide cyclopropanation provides a robust and scalable approach, avoiding the hazards associated with diazo compounds.
Chiral resolution remains a practical approach for obtaining enantiomerically pure products, although alternative asymmetric catalysis methods are under exploration.
The avoidance of chlorinated solvents and catalysts in amidation and chlorination steps improves environmental and operational safety.
Distillation and chromatographic purification are standard but must be optimized to handle volatility and co-distillation of impurities.
Chemical Reactions Analysis
2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl and methyl positions, using reagents like alkyl halides or acyl chlorides.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various condensation products
Common reagents and conditions used in these reactions include organic solvents like ethanol, bases such as sodium bicarbonate, and catalysts like palladium on carbon.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
CPMCA has shown promise as a lead compound in the development of new antimicrobial agents. Its structural features allow it to interact with biological targets, potentially inhibiting bacterial growth. Research indicates that compounds with similar structures often exhibit antifungal and antibacterial properties, making CPMCA a candidate for further pharmacological studies.
Nucleic Acid Analogues
The pyrimidine ring in CPMCA is a core component of nucleobases in RNA and DNA. This structural similarity suggests potential applications as nucleic acid analogues, which could be investigated for their ability to modulate genetic processes or serve as therapeutic agents targeting nucleic acids.
Case Study: Interaction Studies
Preliminary studies have focused on the binding affinity of CPMCA to various enzymes involved in bacterial metabolism. These studies are critical for understanding its mechanism of action and optimizing its efficacy as an antimicrobial agent. For instance, interaction with specific bacterial enzymes could lead to the development of targeted therapies against resistant strains.
Agricultural Applications
Pesticide Development
Due to its biological activity, CPMCA may also serve as a foundation for developing new agricultural chemicals, particularly pesticides. The ability of this compound to inhibit microbial growth can be leveraged to create effective treatments for crop protection against pathogens.
Herbicide Potential
Research into the herbicidal properties of compounds similar to CPMCA suggests that it may inhibit specific plant growth pathways. This potential could be explored further to develop herbicides that target unwanted vegetation without affecting crops.
Material Science
Functional Materials
The unique combination of functional groups in CPMCA could make it suitable for applications in material science. Its chemical reactivity allows for potential use in creating polymers or other materials with specific desired properties. For example, the mercapto group (-SH) can participate in various reactions that might be useful in synthesizing new materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
Physical Properties :
Applications :
Primarily used in pharmaceutical and agrochemical research as a building block for drug candidates or ligands. Its cyclopropyl group enhances metabolic stability, while the carboxylic acid facilitates salt formation for improved solubility .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key differences between 2-cyclopropyl-6-methylpyrimidine-4-carboxylic acid and structurally related pyrimidine/pyridine derivatives:
Functional Group Impact on Bioactivity
Cyclopropyl vs. Chloro Substituents :
- The cyclopropyl group in the target compound provides steric bulk and metabolic resistance compared to the electron-withdrawing chloro group in 2-chloro-6-methylpyrimidine-4-carboxylic acid . Chloro-substituted analogs may exhibit higher reactivity in cross-coupling reactions but lower stability in vivo.
Pyrimidine vs. Pyridine Cores: Pyrimidine derivatives (e.g., target compound) have two nitrogen atoms in the aromatic ring, enabling stronger hydrogen bonding and π-stacking compared to pyridine analogs (e.g., 2-(cyclopropylamino)-6-methylpyridine-4-carboxylic acid). This difference influences binding affinity to biological targets like kinases or enzymes .
Carboxylic Acid Modifications: The carboxylic acid group in all listed compounds allows for salt formation (e.g., sodium or potassium salts) to enhance aqueous solubility. However, derivatives like 6-((cyclopropylmethyl)amino)pyrimidine-4-carboxylic acid (with an additional amino group) may form zwitterions, further improving solubility under physiological conditions .
Industrial and Research Relevance
- Pharmaceutical Applications :
- Agrochemical Potential: Cyclopropyl-containing pyrimidines are explored as herbicides or fungicides. The chloro analog (CAS 89581-58-8) is less favored due to environmental persistence concerns associated with chlorine .
Biological Activity
2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : CHNO
- Molecular Weight : 196.22 g/mol
The presence of a cyclopropyl group at the 2-position and a carboxylic acid at the 4-position contributes to its unique reactivity and biological activity.
Biological Activities
1. Anti-inflammatory Properties
Research indicates that 2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid exhibits significant anti-inflammatory effects. It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. The compound's IC value for COX-2 inhibition is comparable to that of the standard anti-inflammatory drug celecoxib, suggesting its potential as a therapeutic agent in treating inflammatory diseases .
Table 1: Comparison of COX-2 Inhibition
| Compound | IC (µmol) |
|---|---|
| 2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid | 0.04 ± 0.09 |
| Celecoxib | 0.04 ± 0.01 |
2. Antimicrobial Activity
Studies have also highlighted the antimicrobial properties of this compound, indicating effectiveness against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis, which is critical for bacterial survival .
The biological activity of 2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymes : The compound primarily inhibits enzymes involved in inflammatory pathways, particularly COX-2, leading to reduced production of pro-inflammatory mediators.
- Cellular Pathways : It may also influence pathways related to cell proliferation and apoptosis, making it a candidate for further investigation in cancer research .
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in vivo and in vitro:
Case Study 1: In Vivo Anti-inflammatory Efficacy
A study involving carrageenan-induced paw edema in rats demonstrated that administration of 2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid significantly reduced swelling compared to control groups. The effective dose (ED) was found to be lower than that of indomethacin, another common anti-inflammatory drug .
Case Study 2: Antimicrobial Assessment
In vitro assays against Staphylococcus aureus and Escherichia coli showed that the compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent .
Q & A
Q. What are the recommended synthetic routes for 2-cyclopropyl-6-methylpyrimidine-4-carboxylic acid, and how do reaction conditions influence yield?
Answer: A common synthetic approach involves cyclization and functional group modifications. For example, pyrimidine derivatives are often synthesized via condensation reactions between aldehydes and aminopyridines, followed by cyclization using catalysts like palladium or copper in solvents such as DMF or toluene . Key parameters include:
- Catalyst selection : Palladium-based catalysts improve cyclization efficiency.
- Temperature control : Optimal yields are achieved at 80–100°C.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
A representative protocol:
Condense 2-cyclopropylacetamide with methyl pyrimidine precursor.
Cyclize under Pd(OAc)₂ catalysis in DMF at 90°C for 12 hours.
Purify via column chromatography (silica gel, ethyl acetate/hexane).
Q. What analytical techniques are critical for characterizing 2-cyclopropyl-6-methylpyrimidine-4-carboxylic acid?
Answer:
- NMR spectroscopy : H and C NMR confirm cyclopropyl and methyl group positions (e.g., cyclopropyl protons appear as multiplet signals at δ 1.2–1.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₉H₁₀N₂O₂, expected [M+H]⁺ = 179.0821).
- X-ray crystallography : Resolves tautomeric forms and hydrogen-bonding networks, critical for reactivity studies .
Q. What safety precautions are essential when handling this compound?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood due to potential irritant vapors (e.g., DMF) .
- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis.
- Waste disposal : Neutralize acidic byproducts before disposal .
Advanced Research Questions
Q. How does tautomerism influence the reactivity of 2-cyclopropyl-6-methylpyrimidine-4-carboxylic acid in hydroxylic solvents?
Answer: The compound exhibits keto-enol tautomerism, which affects its acidity and nucleophilic reactivity. In hydroxylic solvents (e.g., water or ethanol):
- Keto form : Dominates in neutral conditions, enhancing electrophilic substitution at the pyrimidine ring.
- Enol form : Favored under basic conditions, increasing chelation with metal catalysts .
Experimental validation involves pH-dependent UV-Vis spectroscopy and H NMR titration (e.g., enol proton resonance shifts at δ 10–12 ppm) .
Q. How can computational modeling predict solvent effects on reaction kinetics?
Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) model solvent interactions:
- Solvent polarity : Polar solvents stabilize transition states via hydrogen bonding, reducing activation energy.
- Dielectric constant : High dielectric solvents (e.g., DMSO) accelerate deprotonation steps.
A comparative study showed a 30% increase in reaction rate in DMSO versus toluene due to enhanced solvation of intermediates .
Q. How do structural modifications (e.g., cyclopropyl vs. methyl groups) impact biological activity?
Answer: The cyclopropyl group enhances metabolic stability by reducing cytochrome P450 oxidation. Comparative studies using structure-activity relationship (SAR) models reveal:
- Methyl substitution : Increases lipophilicity (logP +0.5), improving membrane permeability.
- Cyclopropyl substitution : Reduces off-target binding by restricting conformational flexibility .
Q. How to resolve contradictions in reported reactivity data across studies?
Answer: Contradictions often arise from varying experimental conditions. A systematic approach includes:
Reproducibility checks : Replicate reactions under identical catalyst, solvent, and temperature conditions.
Control experiments : Test for trace metal contaminants (e.g., iron) that may alter reaction pathways.
Advanced analytics : Use LC-MS to identify side products not detected in prior studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
